Cas no 117258-73-8 (Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester)
![Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester structure](https://de.kuujia.com/scimg/cas/117258-73-8x500.png)
117258-73-8 structure
Produktname:Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester
Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester
- Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6
- 1H-Cyclobut[e]indene, benzoic acid deriv.
- Benzoicacid, 2,4-dihydroxy-6-methyl-,2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, [2R-(2a,2ab,4aa,7b,7aa,7bb)]-
- Melleolide E
- [2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2,4-dihydroxy-6-methylbenzoate
- CHEBI:175349
-
- Inchi: 1S/C23H30O7/c1-11-5-14(25)7-15(26)17(11)20(28)30-16-9-22(4)18-12(8-21(2,3)19(18)27)6-13(10-24)23(16,22)29/h5-7,12,16,18-19,24-27,29H,8-10H2,1-4H3/t12-,16-,18-,19-,22-,23+/m1/s1
- InChI-Schlüssel: SWVWDNGFQHDELB-METLCYJQSA-N
- Lächelt: C(O[C@H]1[C@@]2(O)C(CO)=C[C@@]3([H])[C@@]([H])([C@@]2(C)C1)[C@@H](O)C(C)(C)C3)(=O)C1=C(C)C=C(O)C=C1O
Berechnete Eigenschaften
- Genaue Masse: 418.19915329g/mol
- Monoisotopenmasse: 418.19915329g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 4
- Komplexität: 748
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 6
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topologische Polaroberfläche: 127Ų
Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester Verwandte Literatur
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
117258-73-8 (Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester) Verwandte Produkte
- 1633-90-5(hexane-3-thiol)
- 896367-93-4(N-allyl-3-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 946217-54-5(N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)-2-methylbenzamide)
- 1548292-76-7(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanoic acid)
- 477762-31-5(N'-Benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide)
- 2172448-87-0(1-(2-methylbut-3-yn-2-yl)azepane)
- 2580204-42-6(tert-butyl 3-(hydroxymethyl)-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridine-7-carboxylate)
- 70568-44-4(4-Butoxyphenyl 4-hydroxybenzoate)
- 1245708-34-2(7-Bromo-2-methyl-3,4-dihydro-2H-benzob1,4oxazine)
- 2172394-25-9(1-(6-ethyl-2-methylpyrimidin-4-yl)azetidin-2-ylmethanamine)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge
